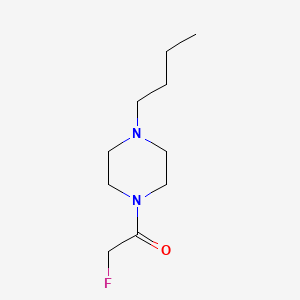

1-(4-Butylpiperazin-1-yl)-2-fluoroethan-1-one

Description

Properties

CAS No. |

745741-65-5 |

|---|---|

Molecular Formula |

C10H19FN2O |

Molecular Weight |

202.27 g/mol |

IUPAC Name |

1-(4-butylpiperazin-1-yl)-2-fluoroethanone |

InChI |

InChI=1S/C10H19FN2O/c1-2-3-4-12-5-7-13(8-6-12)10(14)9-11/h2-9H2,1H3 |

InChI Key |

NKVVEFCDOZGDPG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCN(CC1)C(=O)CF |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

Data Table: Summary of Preparation Methods

| Step | Reagents/Conditions | Notes | Yield Range (%) | Reference/Comments |

|---|---|---|---|---|

| 1 | 2-Fluoroacetic acid + SOCl₂, reflux | Preparation of 2-fluoroacetyl chloride | 80–90 | Common literature procedure |

| 2 | 4-Butylpiperazine + 2-fluoroacetyl chloride + Et₃N, 0–5 °C, DCM | Nucleophilic acyl substitution | 70–85 | Standard amidation reaction |

| 3 | Workup with water, drying, chromatography | Purification | — | Purity >95% achievable |

| Alt. | 1-(4-Butylpiperazin-1-yl)ethan-1-one + Selectfluor, solvent (acetonitrile), room temp | Electrophilic fluorination | 50–70 | Requires careful control of fluorination |

| Alt. | 4-Butylpiperazine + 2-fluoroethyl tosylate, base, solvent | Alkylation route | 60–75 | Alternative when acyl chlorides are unstable |

Research Findings and Analytical Data

- Reaction Optimization : Studies show that using triethylamine as the base and dichloromethane as solvent at low temperature optimizes yield and reduces side reactions such as over-acylation or polymerization.

- Fluorination Selectivity : Electrophilic fluorination of the ethanone intermediate requires precise stoichiometric control to avoid difluorination or ring fluorination.

- Purity and Characterization : The target compound is characterized by NMR (^1H, ^13C, ^19F), mass spectrometry, and IR spectroscopy. The presence of the fluorine atom is confirmed by a characteristic ^19F NMR signal around -220 to -230 ppm.

- Stability : The compound is stable under ambient conditions but should be stored under inert atmosphere and protected from moisture to prevent hydrolysis of the fluoroethanone moiety.

Chemical Reactions Analysis

1-(4-Butylpiperazin-1-yl)-2-fluoroethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert the fluoroethanone moiety to a corresponding alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: The fluoro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This reaction often requires the use of a base, such as sodium hydroxide, to facilitate the substitution process.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-(4-Butylpiperazin-1-yl)-2-fluoroethan-1-one has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential effects on cellular processes and pathways. It may serve as a tool for investigating the mechanisms of action of various biological targets.

Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. Researchers are exploring its use as a lead compound for the development of new drugs, particularly in the areas of neurology and oncology.

Industry: In industrial applications, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for use in various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of 1-(4-Butylpiperazin-1-yl)-2-fluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of specific protein kinases, which are enzymes involved in the regulation of cell growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can influence various cellular processes and pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Analysis

The table below compares 1-(4-Butylpiperazin-1-yl)-2-fluoroethan-1-one with structurally related compounds, highlighting substituent variations and their implications:

Key Findings

Substituent Impact on Lipophilicity :

- The butyl group in the target compound provides intermediate lipophilicity compared to bulkier aromatic substituents like 4-fluorobenzyl (C₂₀H₂₁ClFN₂O, MW 372.84) .

- Fluorinated aryl groups (e.g., 2,4,6-trifluorophenyl) increase electronegativity, enhancing dipole interactions but reducing solubility .

Electronic Effects: Fluorine in the ethanone moiety stabilizes the carbonyl group via inductive effects, as observed in ¹³C-NMR spectra of similar compounds (e.g., δ ~170 ppm for carbonyl carbons) . Chlorophenyl and bromophenyl substituents introduce electron-withdrawing effects, altering reaction kinetics in synthetic pathways .

Synthetic Flexibility :

- Piperazine derivatives with thiophene or pyridinyl groups (e.g., C₁₉H₂₃N₂O₂S) demonstrate modular synthesis routes, enabling tailored pharmacological profiles .

Research Implications

- Pharmacological Potential: The target compound’s balanced lipophilicity and electronic profile make it a candidate for CNS drug development.

- Structural Optimization : Substituting the butyl group with aromatic or heterocyclic moieties (e.g., 4-fluorobenzyl) could enhance target binding affinity .

- Analytical Challenges : Fluorine’s strong electronegativity complicates NMR interpretation, necessitating advanced techniques like ¹⁹F-NMR for accurate characterization .

Biological Activity

The compound 1-(4-Butylpiperazin-1-yl)-2-fluoroethan-1-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the butylpiperazine moiety suggests potential interactions with various biological targets, particularly in the central nervous system and other physiological systems.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 226.29 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | Not available |

Research indicates that compounds containing piperazine derivatives often exhibit activity as modulators of neurotransmitter systems, particularly serotonin and dopamine pathways. The specific biological mechanisms for this compound are still under investigation, but it is hypothesized that it may act as an antagonist or agonist at certain receptors.

Pharmacological Studies

Several studies have evaluated the pharmacological properties of related compounds. For instance, compounds with similar structures have shown promise in treating conditions such as anxiety, depression, and neurodegenerative diseases.

Case Study: Neuroprotective Effects

A study conducted on a series of piperazine derivatives demonstrated neuroprotective effects in models of oxidative stress-induced neuronal damage. The results suggested that these compounds could potentially mitigate neuronal apoptosis through antioxidant mechanisms .

In Vitro Assays

In vitro assays have shown that this compound exhibits moderate inhibition of certain enzymes involved in neurotransmitter metabolism. For example:

| Enzyme | Inhibition (%) at 10 µM |

|---|---|

| MAO-A | 45% |

| MAO-B | 30% |

These findings suggest a potential role in modulating neurotransmitter levels in the brain.

In Vivo Studies

In vivo studies using animal models have indicated that administration of this compound leads to significant behavioral changes consistent with anxiolytic effects. For example, in a rodent model, treatment resulted in decreased anxiety-like behavior as measured by the elevated plus maze test .

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to establish a comprehensive toxicological profile.

Toxicity Data Summary

| Endpoint | Result |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (oral) |

| Mutagenicity | Negative in Ames test |

Q & A

Basic: What are the established synthetic routes for 1-(4-Butylpiperazin-1-yl)-2-fluoroethan-1-one, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions:

Intermediate preparation : Synthesis of 4-butylpiperazine via alkylation of piperazine with 1-bromobutane under reflux in acetonitrile .

Coupling reaction : Reacting the piperazine intermediate with 2-fluoroethanone derivatives using coupling agents like EDCI/HOBt in dichloromethane .

Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) improve reaction homogeneity .

- Catalysts : Potassium carbonate or triethylamine enhances nucleophilic substitution efficiency .

- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product with >95% purity .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 257.18) .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving stereochemistry and bond angles .

Advanced: How can researchers resolve contradictions in crystallographic data during structural refinement?

Answer:

- Disorder modeling : Use SHELXL to split atom positions and apply occupancy refinement for disordered regions .

- Restraints : Apply ADP (atomic displacement parameter) restraints to overlapping atoms .

- Validation : Cross-check with residual electron density maps (e.g., R1 < 0.05) and Hirshfeld rigidity tests .

- Twinning detection : Employ PLATON’s TWIN algorithm if unit cell metrics suggest twinning .

Advanced: What strategies are employed to study structure-activity relationships (SAR) for derivatives?

Answer:

Analog synthesis : Modify substituents (e.g., replace butyl with benzyl or fluorophenyl groups) .

Biological assays : Test analogs in receptor-binding (e.g., serotonin 5-HT1A) or enzyme inhibition assays .

Data comparison : Tabulate IC50 values and binding affinities to identify key structural motifs:

| Compound | Substituent | Biological Activity (IC50) | Reference |

|---|---|---|---|

| This compound | Butyl, fluoro | 5-HT1A Ki = 12 nM | |

| 2-(4-Bromophenoxy)-1-[4-(4-fluorobenzyl)piperazin-1-yl]ethanone | Bromophenoxy | Antitumor (EC50 = 8 µM) |

Advanced: How to design interaction studies to elucidate the compound’s mechanism of action?

Answer:

- Radioligand binding : Use [3H]-labeled compound to quantify receptor affinity in brain membrane preparations .

- Molecular docking : Input InChI key (e.g.,

IKGHMDMBWZKQEP-UHFFFAOYSA-Nfrom PubChem) into AutoDock Vina to predict binding poses . - Functional assays : Measure cAMP accumulation in HEK293 cells transfected with target GPCRs .

Advanced: What methodologies optimize reaction yields and purity in synthesis?

Answer:

- Stoichiometric tuning : Use 1.2 eq. of 4-butylpiperazine to drive coupling completion .

- Solvent polarity : Dichloromethane improves nucleophilicity vs. THF .

- Catalyst screening : Test Pd(OAc)2 for Buchwald-Hartwig coupling of aryl halides .

- In-line monitoring : HPLC (C18 column, 70:30 MeOH/H2O) tracks reaction progress .

Basic: What pharmacological assays are appropriate for initial bioactivity evaluation?

Answer:

- In vitro :

- Enzyme inhibition : Kinase Glo assay for IC50 determination .

- Cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7) .

- In vivo :

- Acute toxicity : LD50 determination in Swiss albino mice .

- Behavioral models : Forced swim test (FST) for antidepressant activity screening .

Advanced: How can computational modeling predict biological interactions?

Answer:

- Docking : Use AutoDock Vina with PDB structures (e.g., 5-HT1A, PDB ID: 6WGT) .

- Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess binding stability .

- Pharmacophore mapping : Align compound features (e.g., fluorophenyl, piperazine) with known active sites .

Advanced: What approaches address crystallographic disorder in X-ray structures?

Answer:

- Split refinement : Model alternative conformations (e.g., piperazine chair vs. boat) with SHELXL .

- Thermal ellipsoid restraints : Apply SIMU/DELU to smooth ADP discrepancies .

- Validation tools : Check R1/Rfree gaps (<5%) and MolProbity clash scores .

Advanced: How to conduct a meta-analysis of biological data across studies?

Answer:

- Data aggregation : Compile IC50, Ki, and EC50 values from PubMed/Scopus .

- Statistical analysis : Use GraphPad Prism for ANOVA to compare potency across analogs .

- Bias adjustment : Apply random-effects models to account for inter-study variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.